molecular formula C4H7NO4 B2712513 3-(Nitromethyl)oxetan-3-ol CAS No. 1419518-51-6

3-(Nitromethyl)oxetan-3-ol

Cat. No.: B2712513
CAS No.: 1419518-51-6
M. Wt: 133.103
InChI Key: JEPCBTMGAAIBML-UHFFFAOYSA-N
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Description

3-(Nitromethyl)oxetan-3-ol is an organic compound characterized by the presence of a nitro group (-NO2) and an oxetane ring The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Nitromethyl)oxetan-3-ol typically involves the nitration of oxetane derivatives. One common method is the nitration of 3-hydroxymethyl oxetane using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually require low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and to enhance safety. The use of mixed acid systems (nitric acid and sulfuric acid) is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Nitromethyl)oxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Nitromethyl)oxetan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Nitromethyl)oxetan-3-ol involves its interaction with molecular targets through its nitro and oxetane functional groups. The nitro group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Nitromethyl)-3-oxetane
  • 3-(Nitromethyl)-2-oxetanol
  • 3-(Nitromethyl)-4-oxetanol

Comparison

3-(Nitromethyl)oxetan-3-ol is unique due to the presence of both a nitro group and an oxetane ring, which imparts distinct chemical reactivity compared to other similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

3-(nitromethyl)oxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c6-4(1-5(7)8)2-9-3-4/h6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPCBTMGAAIBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419518-51-6
Record name 3-(nitromethyl)oxetan-3-ol
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